(2S)-4-Amino-2-phosphonobutanoic acid

mGluR4 pharmacology cAMP inhibition assay orthosteric agonist potency

(2S)-4-Amino-2-phosphonobutanoic acid, commonly referred to as L-AP4 (CAS 23052-81-5; also registered under CAS 666829-20-5), is a non-proteinogenic L-alpha-amino acid and the prototypical orthosteric agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, mGluR8). It is distinguished by its phosphonate moiety, which is critical for high-affinity binding and functional potency at its target receptors.

Molecular Formula C4H10NO5P
Molecular Weight 183.10 g/mol
CAS No. 666829-20-5
Cat. No. B12541095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-Amino-2-phosphonobutanoic acid
CAS666829-20-5
Molecular FormulaC4H10NO5P
Molecular Weight183.10 g/mol
Structural Identifiers
SMILESC(CN)C(C(=O)O)P(=O)(O)O
InChIInChI=1S/C4H10NO5P/c5-2-1-3(4(6)7)11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1
InChIKeyLIGHRUBXMCIRET-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S)-4-Amino-2-phosphonobutanoic acid (L-AP4) Remains a Critical Purchasing Specification for Group III mGluR Research


(2S)-4-Amino-2-phosphonobutanoic acid, commonly referred to as L-AP4 (CAS 23052-81-5; also registered under CAS 666829-20-5), is a non-proteinogenic L-alpha-amino acid and the prototypical orthosteric agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, mGluR8) [1]. It is distinguished by its phosphonate moiety, which is critical for high-affinity binding and functional potency at its target receptors [2]. L-AP4 serves as the benchmark pharmacological tool for studying presynaptic inhibition, neuroprotection, and synaptic transmission mediated by these receptor subtypes.

The High Cost of Substituting L-AP4: Why Not All Group III mGluR Agonists Are Interchangeable


Simply selecting any 'group III mGluR agonist' introduces significant experimental risk. In-class alternatives like L-serine-O-phosphate (L-SOP) and ACPT-I exhibit markedly lower potency at mGluR4, with EC50 values differing by more than an order of magnitude compared to L-AP4 [1]. Furthermore, L-AP4's unique subtype selectivity fingerprint—spanning a nearly 2000-fold potency range within group III receptors—cannot be replicated by most analogs, which often possess narrower or ill-defined selectivity windows [2]. Even closely related structural analogs like L-thioAP4, while more potent, alter the electrostatic binding profile due to a different pKa, potentially skewing receptor activation kinetics [3]. For robust and reproducible science, specification of L-AP4 by its exact stereochemistry is non-negotiable.

Quantitative Differentiation of (2S)-4-Amino-2-phosphonobutanoic acid Against Key Comparators


Head-to-Head Potency Against the Prototypical Group III Orthosteric Agonist, L-SOP

In a direct functional assay measuring inhibition of forskolin-induced cAMP accumulation in CHO cells stably expressing human mGluR4, L-AP4 is a significantly more potent agonist than L-serine-O-phosphate (L-SOP). The rank order of potency is unequivocally established as L-AP4 > L-SOP > L-glutamate, with L-AP4 demonstrating approximately 3- to 4-fold greater potency than L-SOP [1]. This gap widens in other cellular contexts, where L-AP4's EC50 (0.13 µM) can be over 10 times more potent than that of L-SOP (1.2 µM) .

mGluR4 pharmacology cAMP inhibition assay orthosteric agonist potency

Subtype-Selectivity Window: L-AP4 Delivers an Unmatched Dynamic Range Across Group III mGluRs

L-AP4 discriminates between group III mGluR subtypes with a dynamic range that is orders of magnitude greater than its alternatives. Its EC50 for mGluR7 (249 µM) is approximately 1915-fold higher than for mGluR4 (0.13 µM), providing a uniquely broad selectivity window . In contrast, the selectivity window for the comparator L-SOP is significantly narrower, making it a less precise tool for dissecting mGluR4- versus mGluR7-dependent physiology [1]. Another agonist, ACPT-I, shows only a negligible difference in potency between mGluR4a (7.2 µM) and mGluR8 (8.2 µM), failing to discriminate between these subtypes .

mGluR subtype selectivity mGluR7 vs mGluR4 pharmacological fingerprint

Enantiomeric Specificity: The (S)-enantiomer is the Exclusively Active Pharmacophore at Group III mGluRs

The biological activity of 2-amino-4-phosphonobutanoic acid is strictly stereospecific. Tanabe et al. (1993) demonstrated that mGluR4 potently reacts with L-AP4 in a 'stereo-selective manner', establishing the (S)-configuration as a prerequisite for high-affinity agonism at this receptor [1]. In contrast, D-AP4 functions as a broad-spectrum excitatory amino acid receptor antagonist with a fundamentally different pharmacological profile and lower potency at group III mGluRs, with a reported EC50 of 290 nM at mGluR8, but a binding affinity (Ki) of >10,000 nM, indicating weak interaction [2]. This functional dichotomy underscores that the racemic mixture or the wrong enantiomer cannot substitute for the pure (2S) enantiomer in studies of group III mGluR biology.

stereochemistry-activity relationship enantiomeric discrimination chiral pharmacology

Structural Determinants of Potency: The Phosphonate Moiety's Acidity Dictates Agonist Strength

A direct head-to-head comparison of L-AP4 and its thiophosphonate analog, L-thioAP4, reveals that L-AP4's potency is intimately linked to the electrostatic properties of its phosphonate group. L-AP4 exhibits an EC50 of 0.08 µM at mGluR4, while L-thioAP4, which has a stronger second acidity (pKa 5.56 vs. L-AP4's pKa 6.88), shows a 2-fold higher potency with an EC50 of 0.039 µM [1]. This difference is entirely attributable to enhanced electrostatic interaction with basic residues in the receptor's binding pocket. Other analogs with weaker acidity, such as desmethylphosphinothricin (DMPT) and phosphinothricin (PT), display drastically reduced potencies (EC50 = 4.0 µM and 1100 µM, respectively), confirming the phosphonate group's critical role [1].

structure-activity relationship phosphonate vs thiophosphonate electrostatic binding

Synaptic Inhibition in Native Tissue: Superior Potency Over First-Generation Antagonist Scaffolds

L-AP4 acts as a potent inhibitor of excitatory synaptic transmission in the rat hippocampus, with an IC50 of approximately 3 µM for inducing a dose-dependent depression of evoked responses in the lateral perforant pathway [1]. A conformationally constrained analog, (RS)-1-amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid (cyclobutylene AP5), exhibits a significantly higher IC50 of 41 µM in the same pathway, confirming that the flexible linear structure of L-AP4 is critical for its high-affinity interaction with presynaptic receptors [2]. This functional potency in a physiologically intact circuit is a key differentiator from rigid analogs that sacrifice binding energy for conformational restriction.

hippocampal electrophysiology synaptic depression excitatory neurotransmission

Clean Functional Selectivity: Discrimination Against Ionotropic Glutamate Receptors

Unlike other mGluR-targeting agonists such as (1S,3R)-ACPD, which can potentiate NMDA receptor-mediated responses, L-AP4 at concentrations up to 100 µM demonstrates a clean functional profile and does not potentiate NMDA- or AMPA-mediated depolarizations in mouse cortical wedge preparations [1]. Furthermore, the pharmacological profile of L-AP4-sensitive systems is distinct from that of KA/AMPA and NMDA receptor systems, as demonstrated by the dramatically different rank order of potencies for a panel of conformationally constrained analogues across these receptor classes [2]. This selectivity ensures that the observed physiological effects can be confidently attributed to group III mGluRs.

receptor selectivity NMDA/AMPA vs mGluR cortical pharmacology

Procurement-Driven Application Scenarios for (2S)-4-Amino-2-phosphonobutanoic acid Based on Quantified Differentiation


Dissecting mGluR4-Specific Signaling in Basal Ganglia Neurotransmission

Due to L-AP4's ~2000-fold selectivity window between mGluR4 and mGluR7 , researchers can apply it at low nanomolar concentrations (≤ 0.2 µM) to selectively activate mGluR4 in brain slice preparations, such as the globus pallidus or substantia nigra pars reticulata, without recruiting mGluR7. This is critical for studying mGluR4-mediated modulation of GABAergic neurotransmission in Parkinson's disease models, where selective activation of mGluR4 is a therapeutic strategy.

Calibrating the Group III mGluR Orthosteric Pocket for Drug Discovery SAR Campaigns

L-AP4 serves as the indispensable reference ligand for structure-activity relationship (SAR) studies targeting the orthosteric site of group III mGluRs. Its precisely defined potency (EC50 = 0.08 µM) and a well-characterized electrostatic binding mechanism, linked to its phosphonate pKa of 6.88 [1], provide a quantifiable benchmark. New chemical entities can be rationally evaluated against L-AP4's affinity and efficacy profile to assess the impact of chemical modifications on binding energy and receptor activation.

Ensuring Reproducibility in Neuroprotection Research Using Highly Potent, Selective Agonism

In traumatic neuronal injury models, L-AP4's dose-dependent neuroprotection is well-established and requires activation of group III mGluRs [2]. Its superior potency over the alternative endogenous-like agonist L-SOP (3.8-fold to 9.2-fold more potent [3]), combined with its complete lack of activity at NMDA or AMPA receptors at protective concentrations [4], makes it the superior choice for generating robust, reproducible, and mechanistically unambiguous neuroprotection data.

Studying Presynaptic Inhibition with the Gold Standard Pharmacological Tool

L-AP4's established IC50 of 3 µM for depressing synaptic transmission in the hippocampus [5] makes it the gold standard for studying presynaptic group III mGluR function. Its significantly higher potency compared to conformationally constrained analogs (e.g., 13.7-fold more potent than cyclobutylene AP5 [6]) ensures that it is the only practical choice for experiments requiring reliable and maximal presynaptic inhibition at the lateral perforant path synapse.

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